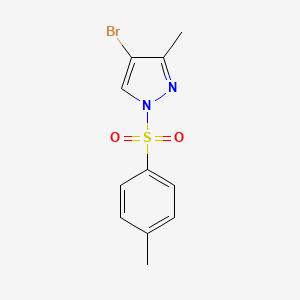

4-Bromo-3-methyl-1-tosyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-3-5-10(6-4-8)17(15,16)14-7-11(12)9(2)13-14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHIUAHIRTGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Bromo 3 Methyl 1 Tosyl 1h Pyrazole

Reactivity of the C-Br Bond in 4-Bromo-3-methyl-1-tosyl-1H-pyrazole

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key site for synthetic modification. Its reactivity is characteristic of an aryl bromide, enabling a variety of transformations that are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C4-Br bond of this compound is an excellent substrate for these transformations. The N-tosyl group protects the pyrazole nitrogen, preventing potential catalyst inhibition that can occur with N-H pyrazoles.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the pyrazole ring and a variety of organoboron compounds, such as boronic acids or esters. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. rsc.orgnih.gov For bromo-pyrazole substrates, typical conditions involve a palladium catalyst like Pd(dppf)Cl₂ or a pre-catalyst such as XPhos Pd G2, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or dimethoxyethane. rsc.orgnih.gov The reaction demonstrates broad functional group tolerance, allowing for the synthesis of complex 4-aryl and 4-vinyl pyrazoles. researchgate.net

The Sonogashira coupling facilitates the connection of the pyrazole core to a terminal alkyne, forming an internal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a copper(I) co-catalyst (like CuI), and an amine base such as triethylamine or diisopropylamine. researchgate.netorganic-chemistry.org Copper-free Sonogashira protocols have also been developed, often utilizing specialized phosphine ligands like XPhos. researchgate.netnih.gov Optimization studies on the closely related 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole have shown that a combination of Pd(OAc)₂ and the XPhos ligand provides excellent conversion. researchgate.net

The Negishi coupling involves the reaction of the bromo-pyrazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is particularly valuable due to the high reactivity and functional group tolerance of organozinc compounds. The reaction is catalyzed by a palladium(0) or nickel complex. wikipedia.org The first step involves the formation of an organozinc reagent, which then undergoes transmetalation with the palladium catalyst that has undergone oxidative addition into the C-Br bond. organic-chemistry.org While less common than Suzuki or Sonogashira couplings for this specific scaffold, the Negishi reaction offers a powerful alternative for introducing alkyl, alkenyl, and aryl groups. researchgate.netnih.gov

| Coupling Reaction | Palladium Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 °C |

| Suzuki-Miyaura | XPhos Pd G2 | - | K₃PO₄ | 1,4-Dioxane | 100 °C |

| Sonogashira (Classic) | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | Room Temp to 65 °C |

| Sonogashira (Copper-Free) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Acetonitrile | 80 °C |

| Negishi | Pd(PPh₃)₄ | - | - | THF | Room Temp to 60 °C |

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful pathway for the formal nucleophilic substitution of the bromide with amines, alcohols, or thiols. These reactions proceed via a catalytic cycle similar to cross-coupling, involving oxidative addition, coordination of the nucleophile, and reductive elimination to form the C-N, C-O, or C-S bond.

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The C-Br bond can be converted into a carbon-centered nucleophile through the formation of organometallic reagents.

Grignard reagents (R-MgBr) can be prepared by reacting this compound with magnesium metal, typically magnesium turnings, in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.orgresearchgate.net The reaction may require activation using agents like iodine or 1,2-dibromoethane to initiate the insertion of magnesium into the C-Br bond. wikipedia.org The resulting pyrazol-4-ylmagnesium bromide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. google.com

Organolithium reagents (R-Li) are generally formed via lithium-halogen exchange. wikipedia.org This reaction is typically performed at very low temperatures (-78 °C or lower) by treating the bromo-pyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in a solvent like THF. wikipedia.orgethz.ch The exchange is very rapid and efficient for aryl bromides. wikipedia.orgnih.gov The resulting 4-lithio-3-methyl-1-tosyl-1H-pyrazole is a highly reactive nucleophile and a strong base, useful for reactions with less reactive electrophiles. organic-chemistry.org

Functional Group Transformations Involving the Tosyl Moiety

The tosyl group (p-toluenesulfonyl) attached to the N1 position of the pyrazole ring serves two main purposes: it protects the nitrogen atom from participating in unwanted side reactions and its electron-withdrawing nature modulates the reactivity of the pyrazole ring.

Detosylation Strategies and Protocols

The removal of the tosyl group, or detosylation, is a crucial step in many synthetic sequences to unmask the N-H functionality of the pyrazole ring. A variety of methods have been developed for this transformation.

Reductive cleavage is a common strategy. Reagents such as samarium diiodide (SmI₂) or systems like lithium metal with a catalytic amount of naphthalene can effectively remove the tosyl group under mild, low-temperature conditions. organic-chemistry.org Another approach involves hydrolysis under harsh acidic conditions, for instance, using concentrated sulfuric acid, a process that can be accelerated by microwave irradiation. researchgate.net For substrates sensitive to strong acid or harsh reducing agents, milder conditions are available. Treatment with cesium carbonate in a mixed solvent system like THF/methanol has proven effective for the N-detosylation of various tosylated heterocycles. researchgate.net

| Reagent/System | Solvent | Typical Conditions | Mechanism Type |

|---|---|---|---|

| H₂SO₄ (conc.) | - | Microwave irradiation, 75-375 W | Acid Hydrolysis |

| Cs₂CO₃ | THF/Methanol | Room Temp to Reflux | Base-mediated Cleavage |

| Li, Naphthalene (cat.) | THF | Low Temperature | Reductive Cleavage |

| SmI₂ | THF | Low Temperature | Reductive Cleavage |

Role of the Tosyl Group as an Activating or Directing Group in Further Transformations

Beyond its primary role as a protecting group, the tosyl moiety significantly influences the electronic properties of the pyrazole ring. As a strong electron-withdrawing group, it decreases the electron density of the pyrazole system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

However, this electronic modulation can be advantageous. The reduced electron density at the pyrazole ring can enhance its stability towards oxidative conditions. Furthermore, in reactions involving the formation of intermediates, the tosyl group can influence regioselectivity. Its presence is often essential for the success of C-H functionalization or metalation reactions at other positions on the ring by preventing N-H acidity from interfering and by modifying the electronic landscape of the heterocycle. nih.gov Ultimately, the tosyl group serves as a reliable control element, allowing for selective reactions at the C-Br bond before being removed to reveal the final N-H pyrazole product. nih.gov

Reactivity at Other Positions of the Pyrazole Ring System

While the C-4 bromo substituent on this compound is a key site for functionalization, the other positions on the pyrazole ring also exhibit distinct reactivity profiles, allowing for a range of chemical transformations. These include C-H functionalization at the C-5 position, further electrophilic aromatic substitution, and derivatization of the C-3 methyl group.

C-H Functionalization Reactions (e.g., Direct Arylation, Alkenylation)

The C-5 position of the pyrazole ring in this compound is a prime target for C-H functionalization reactions, such as direct arylation and alkenylation. These reactions offer an efficient way to form new carbon-carbon bonds without the need for pre-functionalization of the pyrazole ring.

Direct Arylation:

Palladium-catalyzed direct arylation has emerged as a powerful tool for the C-5 functionalization of pyrazole derivatives. While specific studies on this compound are limited, research on analogous 4-bromo-1-(protected)pyrazoles provides valuable insights into its expected reactivity. For instance, the direct arylation of 4-bromo-1-benzylpyrazole with various aryl bromides has been successfully demonstrated. These reactions typically employ a palladium catalyst, such as palladium(II) acetate or a pre-catalyst like PdCl(C3H5)(dppb), in the presence of a base like potassium acetate (KOAc) and a suitable solvent such as dimethylacetamide (DMA).

The reaction is believed to proceed via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates the C-5 C-H bond of the pyrazole. The choice of the protecting group on the pyrazole nitrogen can influence the reaction efficiency. Electron-withdrawing groups, such as the tosyl group, are generally well-tolerated and can help to activate the pyrazole ring towards C-H activation.

A representative reaction scheme for the direct arylation of a 4-bromo-1-protected pyrazole is shown below:

Synthetic Applications and Building Block Utility of 4 Bromo 3 Methyl 1 Tosyl 1h Pyrazole

Construction of Complex Heterocyclic Frameworks

Synthesis of Fused Pyrazole (B372694) Systems

There are currently no published methods demonstrating the use of 4-Bromo-3-methyl-1-tosyl-1H-pyrazole as a starting material for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. Such transformations would typically involve the reaction of the pyrazole core with bifunctional reagents, where the bromo and methyl groups, or intermediates derived from them, participate in cyclization reactions.

Incorporation into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step. The potential for this compound to participate in MCRs has not been explored in the available scientific literature. Its role as a component in known MCRs or in the development of novel reaction sequences is yet to be investigated.

Precursor for Advanced Organic Synthesis Intermediates

As a functionalized heterocycle, this compound is positioned to be a valuable precursor for various organic synthesis intermediates. For instance, conversion of the bromo group to an organometallic species would create a nucleophilic pyrazole derivative, while transformations of the methyl group could introduce other functionalities. However, specific examples of such transformations and the subsequent utility of the resulting intermediates are not reported.

Development of Diverse Pyrazole-Based Scaffolds

The pyrazole nucleus is a well-known scaffold in medicinal chemistry. The functional handles present in this compound make it an attractive starting point for creating libraries of diverse pyrazole-based compounds for drug discovery and materials science applications. The systematic exploration of its reactivity to build such scaffolds has not been documented.

Q & A

Q. What are the common synthetic routes for 4-Bromo-3-methyl-1-tosyl-1H-pyrazole, and what are the critical reaction steps?

The synthesis typically involves sequential functionalization of the pyrazole core. A representative approach includes:

- Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Tosylation : Protecting the 1-position with tosyl chloride (TsCl) in the presence of a base like triethylamine or K₂CO₃ in anhydrous dichloromethane or THF .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .

Key Validation : Monitor reaction progress via TLC and confirm structure using / NMR (e.g., aromatic protons at δ 7.74 ppm in CDCl₃) and HRMS (mass error < 2 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- NMR Spectroscopy : Identify characteristic peaks (e.g., tosyl group’s methyl protons at δ 2.45 ppm, pyrazole C-Br coupling in NMR) .

- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion [M+H] with isotopic patterns matching Br (1:1 ratio for ) .

- IR Spectroscopy : Detect functional groups (e.g., sulfonate S=O stretches at ~1360 cm) .

- Melting Point : Compare observed values (e.g., 94–95°C) with literature to assess crystallinity .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as a versatile intermediate for:

- Antimicrobial Agents : Functionalization at the 4-bromo position enables coupling with pharmacophores (e.g., triazoles, thiadiazoles) .

- Cannabinoid Receptor Studies : Analogous pyrazole derivatives (e.g., rimonabant-like structures) have been used to probe receptor binding .

- Kinase Inhibitors : Tosyl groups enhance solubility for biological screening .

Advanced Research Questions

Q. How can researchers optimize the tosylation step to improve yield and minimize side products?

- Reagent Ratios : Use TsCl in 1.2–1.5 equivalents to avoid over-tosylation.

- Solvent Selection : Anhydrous THF or DCM reduces hydrolysis of TsCl .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress sulfonate ester formation .

- Workup : Extract unreacted TsCl with cold NaHCO₃ solution and dry organic phases over MgSO₄ .

Troubleshooting : If yields drop below 70%, check for moisture ingress or consider alternative bases (e.g., DBU) .

Q. How should discrepancies in 1H^1 \text{H}1H NMR data for this compound be resolved?

Common issues and solutions:

- Solvent Effects : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d6 shifts δ 7.74 to δ 8.10 for pyrazole protons) .

- Dynamic Exchange : Tosyl group rotation may split peaks; use higher-field instruments (≥400 MHz) for resolution .

- Impurity Peaks : Recrystallize from ethyl acetate/hexane (1:3) to remove residual TsOH .

Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?

- Cross-Coupling : Suzuki-Miyaura reactions at the 4-bromo position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Click Chemistry : Azide-alkyne cycloaddition (CuI, sodium ascorbate) to append triazole moieties .

- Biological Testing : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Q. How can researchers address low yields in the bromination of 3-methyl-1-tosyl-1H-pyrazole?

- Radical Initiators : Use AIBN or light to enhance NBS efficiency in CCl₄ .

- Regioselectivity : Add Lewis acids (e.g., FeCl₃) to direct bromination to the 4-position .

- Workup : Quench excess NBS with Na₂S₂O₃ and purify via silica gel chromatography (hexane/EtOAc 4:1) .

Safety and Best Practices

Q. What safety precautions are critical when handling this compound?

Q. How should conflicting literature data on reaction conditions be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.